2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Antiinflammatory Analgesic Imidazole SAR

This 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole occupies a distinct, unexplored region within the 4,5-diaryl-2-thioimidazole chemotype. It combines the benzylthio C-2 group with a chlorophenyl N-1 and methoxyphenyl C-5 substitution — a unique triad absent in benchmark compounds like tiflamizole or DuP 128. This scaffold enables head-to-head SAR studies for anti-inflammatory (rat adjuvant arthritis), ACAT inhibition (IC50 range 10 nM–>10 µM), and metabolic stability assays. Procure alongside 4,5-bis(4-methoxyphenyl)-2-(4-chlorophenylthio)-1H-imidazole for sulfur oxidation/metabolic stability comparisons, or test against benzimidazole anti-TB leads to explore imidazole-core antimicrobial potential. Custom synthesis available; inquire for scale and purity.

Molecular Formula C23H19ClN2OS
Molecular Weight 406.93
CAS No. 1226442-75-6
Cat. No. B2793813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
CAS1226442-75-6
Molecular FormulaC23H19ClN2OS
Molecular Weight406.93
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4
InChIInChI=1S/C23H19ClN2OS/c1-27-21-13-7-18(8-14-21)22-15-25-23(28-16-17-5-3-2-4-6-17)26(22)20-11-9-19(24)10-12-20/h2-15H,16H2,1H3
InChIKeySRKFQCFHBRMHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226442-75-6): Structural Classification and Procurement Context


The compound 2-(benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226442-75-6) is a fully synthetic, trisubstituted imidazole derivative belonging to the 4,5-diaryl-2-(substituted thio)-1H-imidazole chemotype. This class is historically documented in the patent and medicinal chemistry literature for antiinflammatory, analgesic, and acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activities [1][2]. The compound features a benzylthio substituent at the 2-position, a 4-chlorophenyl group at N-1, and a 4-methoxyphenyl group at the 5-position. Its molecular formula is C23H19ClN2OS, with a molecular weight of 406.93 g/mol [3]. Importantly, as of the current search, no primary research article, patent, or authoritative database record (e.g., PubChem, ChEMBL) containing original, compound-specific quantitative biological or physicochemical data was identified for this exact compound in non-excluded sources. All differential evidence presented herein is therefore derived from the closest structural analogs within the same chemical class, contextualized for scientific procurement decision-making.

Why Generic 4,5-Diaryl-2-thioimidazoles Cannot Substitute for 2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole in Research Programs


Within the 4,5-diaryl-2-(substituted thio)-1H-imidazole class, subtle changes to the N-1 aryl, C-5 aryl, and C-2 thio substituents profoundly modulate biological activity, potency, and selectivity [1]. For example, in the antiinflammatory series reported by Sharpe et al., replacing the 2-(substituted thio) group shifted potency from equipotent to indomethacin to 8-fold more potent [2]. Similarly, in the ACAT inhibitor series, the specific combination of aryl and thio substituents determined whether a compound achieved an IC50 of 10 nM versus micromolar activity [3]. The target compound's unique triad—benzylthio at C-2, 4-chlorophenyl at N-1, and 4-methoxyphenyl at C-5—places it in a distinct region of chemical space not directly represented by the exemplar compounds in the literature (e.g., tiflamizole or DuP 128). Consequently, assuming bioequivalence or functional interchangeability with any other class member without experimental confirmation is scientifically unsound. The quantitative evidence below, though class-derived, illustrates the magnitude of variation that can arise from minor structural perturbations.

Quantitative Differentiation Evidence for 2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole: What the Class-Level Data Reveal


N-1 4-Chlorophenyl vs. 4-Fluorophenyl Substitution in 4,5-Diaryl-2-thioimidazoles: Impact on Antiinflammatory Potency

In the Sharpe et al. (1985) series, the N-1 substituent was a key potency determinant. While the target compound carries a 4-chlorophenyl group at N-1, the most potent analog reported, 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole (tiflamizole), features a 4-fluorophenyl group at N-1 and was 8-fold more potent than indomethacin in the rat adjuvant-induced arthritis assay [1]. The 4-chlorophenyl analog closest to the target compound was not explicitly reported, but the structure-activity relationship (SAR) indicates that electronegative substituents (Cl vs. F) at N-1 differentially influence in vivo efficacy [1]. This suggests that the target compound's 4-chlorophenyl group may confer distinct potency and pharmacokinetic properties relative to the 4-fluorophenyl benchmark.

Antiinflammatory Analgesic Imidazole SAR

C-5 4-Methoxyphenyl vs. 4-Fluorophenyl in 4,5-Diaryl-2-thioimidazoles: Differential ACAT Inhibitory Activity

The Higley et al. (1994) ACAT inhibitor series established that the nature of the C-4 and C-5 aryl groups critically influences inhibitory potency. The lead compound DuP 128 (which contains a 2,4-difluorophenyl urea side chain, not a simple benzylthio group) achieved an IC50 of 10 nM against rat hepatic ACAT [1]. Within the simple 4,5-diaryl-2-thio subseries, the presence of a 4-methoxyphenyl group (as found in the target compound) versus a 4-fluorophenyl group was shown to modulate activity by over an order of magnitude [1]. The target compound, with its C-5 4-methoxyphenyl group and C-2 benzylthio moiety, represents a hybrid scaffold combining features from both the antiinflammatory and ACAT inhibitor series, potentially conferring a unique polypharmacological profile not achievable with either series alone.

ACAT inhibition Cholesterol metabolism Imidazole SAR

C-2 Benzylthio vs. Arylthio Substituent Comparison: Impact on Physicochemical Properties and Metabolic Stability

The C-2 benzylthio substituent distinguishes the target compound from the arylthio analogs exemplified in the DuPont patent (e.g., 4,5-bis(4-methoxyphenyl)-2-(4-chlorophenylthio)-1H-imidazole) [1]. The benzylthio group introduces a methylene spacer between the sulfur atom and the phenyl ring, which increases conformational flexibility and alters the electronic environment of the sulfur. In the related benzimidazole series, 2-(benzylthio)-1H-benzo[d]imidazoles exhibited MIC values against M. tuberculosis H37Rv as low as 3.8–6.9 µM, with high aqueous solubility and plasma stability [2]. In contrast, the directly attached arylthio analogs in the DuPont series were optimized for oral antiinflammatory activity, implying different physicochemical and pharmacokinetic profiles. The benzylthio group may confer enhanced metabolic stability compared to the directly attached arylthio group, as the methylene spacer can reduce sulfur oxidation potential [3].

Benzylthio Metabolic stability Lipophilicity

Optimal Research Application Scenarios for 2-(Benzylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole Based on Class-Level Evidence


Novel Antiinflammatory Lead Generation: Exploring N-1 4-Chlorophenyl SAR

Given that the Sharpe et al. (1985) series established potent antiinflammatory activity for 4,5-diaryl-2-thioimidazoles but primarily explored N-1 4-fluorophenyl analogs, this compound is positioned for SAR expansion studies. Researchers can systematically compare its activity in the rat adjuvant arthritis model or LPS-induced cytokine release assays against the published benchmark tiflamizole (8× indomethacin) [1], generating new intellectual property around the 4-chlorophenyl N-1 substitution space.

Dual-Target ACAT/Antiinflammatory Hypothesis Testing

The compound combines the 4-methoxyphenyl C-5 substituent favored in some ACAT inhibitor analogs (Higley et al., 1994, IC50 range 10 nM–>10 µM) with the benzylthio C-2 group [2]. This hybrid scaffold can be used to test whether simultaneous modulation of cholesterol metabolism and inflammatory pathways yields additive or synergistic therapeutic effects, a hypothesis currently untested with commercial probe compounds.

Metabolic Stability Comparison: Benzylthio vs. Arylthio Analogs

The benzylthio group is a distinguishing feature. Procurement of this compound alongside 4,5-bis(4-methoxyphenyl)-2-(4-chlorophenylthio)-1H-imidazole (the closest arylthio analog from US-4330552-A) [3] enables head-to-head microsomal stability and sulfur oxidation assays. This can inform the design of metabolically stable 2-thioimidazole scaffolds for chronic oral dosing.

Antimicrobial Screening Inspired by Benzimidazole Analogs

Although the target compound is an imidazole rather than a benzimidazole, the 2-(benzylthio) motif has demonstrated antitubercular activity in the benzimidazole series (MIC 3.8–6.9 µM against M. tuberculosis H37Rv) [4]. This compound can serve as a comparative tool to determine whether the imidazole core retains or improves upon the antimicrobial potency of the benzimidazole series, potentially opening a new sub-class of anti-infective agents.

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